2-メチル-3-オキソペンタン酸エチル

概要

説明

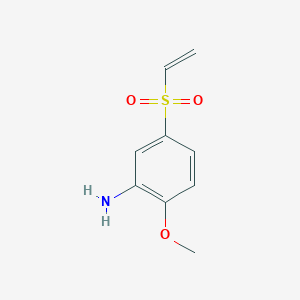

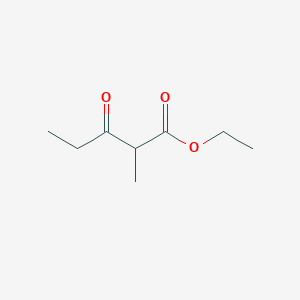

Ethyl 2-methyl-3-oxopentanoate is a chemical compound with the molecular formula C8H14O3 . It has an average mass of 158.195 Da and a monoisotopic mass of 158.094299 Da .

Molecular Structure Analysis

The molecular structure of Ethyl 2-methyl-3-oxopentanoate consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . It has one defined stereocentre .Chemical Reactions Analysis

Ethyl 2-methyl-3-oxopentanoate has been shown to undergo chemoenzymatic oxidation in acetonitrile to produce the corresponding allylic alcohols with high stereoselectivity . The reaction occurs by an intramolecular erythro-hydroxylation of the enolate followed by a triflic acid oxidation of the resulting olefin .Physical And Chemical Properties Analysis

Ethyl 2-methyl-3-oxopentanoate has a density of 1.0±0.1 g/cm3, a boiling point of 199.4±8.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.6±3.0 kJ/mol and a flash point of 75.7±18.5 °C . The index of refraction is 1.420, and it has a molar refractivity of 40.9±0.3 cm3 .科学的研究の応用

医学: 抗うつ薬研究

医学の分野では、2-メチル-3-オキソペンタン酸エチルは、抗うつ薬関連化合物の合成における潜在的な中間体として研究されています 。その化学構造は、中枢神経系に治療効果をもたらす可能性のある新しい分子の開発につながる改変を可能にします。

農業: 生化学試薬

農業において、この化合物は生化学試薬として機能します。 生命科学研究では、生物材料または有機化合物として使用されており、特に生化学経路を通じて作物保護と収量を向上させることを目的とした研究で使用されています 。

材料科学: トリカルボニル誘導体の合成

材料科学では、2-メチル-3-オキソペンタン酸エチルは、さまざまなトリカルボニル誘導体の合成に使用されます。 これらの誘導体は、電子機器、コーティング、その他の先端材料における潜在的な用途を持つ新しい材料の開発に不可欠です 。

環境科学: バイオレメディエーション

環境科学は、バイオ修復プロセスにおける2-メチル-3-オキソペンタン酸エチルの使用から恩恵を受けています。 特定の真菌や微生物は、この化合物を代謝することができ、環境汚染物質をより安全な物質に分解するために活用できます 。

工業化学: 香料および香料業界

工業化学、特に香料および香料業界では、2-メチル-3-オキソペンタン酸エチルは、その官能特性で高く評価されています。 ナッツと果物の独特のプロフィールを与え、さまざまなフレーバーにニュアンスを加えます 。

食品技術: 食品添加物研究

最後に、食品技術では、この化合物は食品添加物としての可能性について調査されています。 その特性は、新しいフレーバーの開発に貢献し、食品製品の官能特性を向上させる可能性があります 。

Safety and Hazards

Ethyl 2-methyl-3-oxopentanoate is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements are H315-H319, which indicate that it causes skin irritation and serious eye irritation . The precautionary statements are P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362, which provide instructions for handling, use, and response to exposure .

作用機序

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-methyl-3-oxopentanoate . Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets and its overall stability. Therefore, these factors should be carefully controlled and considered when studying the compound’s mechanism of action.

特性

IUPAC Name |

ethyl 2-methyl-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-7(9)6(3)8(10)11-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZUMIRYUCTIGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201257945 | |

| Record name | Pentanoic acid, 2-methyl-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201257945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

759-66-0 | |

| Record name | Pentanoic acid, 2-methyl-3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=759-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 759-66-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC27798 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 2-methyl-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201257945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Dichloro(methyl)silyl]ethyl acetate](/img/structure/B1604808.png)

![2-Anthracenesulfonic acid, 1-amino-4-[(4-aminophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B1604810.png)

![Phenol, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-](/img/structure/B1604811.png)

![3,6-Dichloro-2-(2-thienyl)imidazo[1,2-b]pyridazine](/img/structure/B1604825.png)

![1-(6-Methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethan-1-one](/img/structure/B1604827.png)